molecular formula C25H36N4O2S B4366216 N~1~-[3-(DIETHYLAMINO)PROPYL]-2-{3-[(4-ISOPROPYLPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE

N~1~-[3-(DIETHYLAMINO)PROPYL]-2-{3-[(4-ISOPROPYLPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4366216
M. Wt: 456.6 g/mol
InChI Key: RZSHIBLWHDCSFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[3-(DIETHYLAMINO)PROPYL]-2-{3-[(4-ISOPROPYLPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(DIETHYLAMINO)PROPYL]-2-{3-[(4-ISOPROPYLPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the diethylamino propyl group: This can be achieved by reacting diethylamine with a suitable alkyl halide under basic conditions.

    Introduction of the isopropylphenoxy methyl group: This step involves the reaction of isopropylphenol with a suitable benzyl halide in the presence of a base.

    Coupling of the two intermediates: The final step involves the coupling of the two intermediates under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(DIETHYLAMINO)PROPYL]-2-{3-[(4-ISOPROPYLPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

N~1~-[3-(DIETHYLAMINO)PROPYL]-2-{3-[(4-ISOPROPYLPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.

    Industry: Used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of N1-[3-(DIETHYLAMINO)PROPYL]-2-{3-[(4-ISOPROPYLPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Diethylamino-1-propanol
  • N,N-Diethyl-1,3-diaminopropane
  • N,N-Diethyl-1,3-propanediamine

Uniqueness

N~1~-[3-(DIETHYLAMINO)PROPYL]-2-{3-[(4-ISOPROPYLPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-[3-(diethylamino)propyl]-3-[[3-[(4-propan-2-ylphenoxy)methyl]benzoyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O2S/c1-5-29(6-2)16-8-15-26-25(32)28-27-24(30)22-10-7-9-20(17-22)18-31-23-13-11-21(12-14-23)19(3)4/h7,9-14,17,19H,5-6,8,15-16,18H2,1-4H3,(H,27,30)(H2,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSHIBLWHDCSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=S)NNC(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[3-(DIETHYLAMINO)PROPYL]-2-{3-[(4-ISOPROPYLPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[3-(DIETHYLAMINO)PROPYL]-2-{3-[(4-ISOPROPYLPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 3
N~1~-[3-(DIETHYLAMINO)PROPYL]-2-{3-[(4-ISOPROPYLPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 4
N~1~-[3-(DIETHYLAMINO)PROPYL]-2-{3-[(4-ISOPROPYLPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 5
N~1~-[3-(DIETHYLAMINO)PROPYL]-2-{3-[(4-ISOPROPYLPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 6
N~1~-[3-(DIETHYLAMINO)PROPYL]-2-{3-[(4-ISOPROPYLPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.